molecular formula C10H11N3 B15332817 5-(1H-Imidazol-1-yl)-2-methylaniline

5-(1H-Imidazol-1-yl)-2-methylaniline

Cat. No.: B15332817
M. Wt: 173.21 g/mol
InChI Key: SQARDBQTLLGXIP-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-1-yl)-2-methylaniline is a compound that features an imidazole ring attached to a methylaniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-1-yl)-2-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the methylaniline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and environmentally friendly processes to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-1-yl)-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

5-(1H-Imidazol-1-yl)-2-methylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-1-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Imidazol-1-yl)-2-methylaniline is unique due to the presence of both the imidazole ring and the methylaniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-imidazol-1-yl-2-methylaniline

InChI

InChI=1S/C10H11N3/c1-8-2-3-9(6-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3

InChI Key

SQARDBQTLLGXIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)N

Origin of Product

United States

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